Cas no 1213461-16-5 ((1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE)
(1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE
- Benzenemethanamine, 3-bromo-α-ethenyl-5-(trifluoromethyl)-, (αS)-
- N15441
- 1213461-16-5
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- Inchi: 1S/C10H9BrF3N/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h2-5,9H,1,15H2/t9-/m0/s1
- InChI Key: XNDPJLAOLSIKQX-VIFPVBQESA-N
- SMILES: N[C@H](C1=CC(Br)=CC(C(F)(F)F)=C1)C=C
Computed Properties
- Exact Mass: 278.98705g/mol
- Monoisotopic Mass: 278.98705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.490±0.06 g/cm3(Predicted)
- Boiling Point: 263.6±35.0 °C(Predicted)
- pka: 7.89±0.10(Predicted)
(1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A829497-1g |
(1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE |
1213461-16-5 | 95% | 1g |
$474.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761417-1g |
(s)-1-(3-Bromo-5-(trifluoromethyl)phenyl)prop-2-en-1-amine |
1213461-16-5 | 98% | 1g |
¥4645.00 | 2024-08-09 |
(1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE Suppliers
(1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on (1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE
Comprehensive Overview of (1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE (CAS No. 1213461-16-5)
The compound (1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE (CAS No. 1213461-16-5) is a chiral amine derivative featuring a bromo- and trifluoromethyl-substituted phenyl ring. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications in drug discovery and material science. The presence of both bromo and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry.
Researchers and industry professionals frequently search for CAS 1213461-16-5 suppliers, (1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE synthesis methods, and chiral amine applications. These keywords reflect the growing demand for specialized intermediates in the development of novel therapeutics and functional materials. The compound's stereochemistry (1S configuration) is particularly noteworthy, as enantiopure amines play a critical role in asymmetric synthesis and the production of optically active pharmaceuticals.
In recent years, the interest in fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. The trifluoromethyl group in this molecule contributes to these desirable properties, aligning with current trends in medicinal chemistry. Additionally, the bromo substituent offers a versatile handle for further functionalization through cross-coupling reactions, a topic frequently explored in organic chemistry forums and research publications.
The synthesis of (1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE typically involves multi-step procedures, including asymmetric reduction or resolution techniques to achieve the desired enantiomeric purity. Researchers often inquire about enantioselective synthesis and chiral auxiliary methods, highlighting the importance of stereocontrol in modern chemical manufacturing. The compound's molecular weight and purity are critical parameters for its application in high-value chemical processes.
From an industrial perspective, CAS 1213461-16-5 is often discussed in the context of scale-up challenges and process optimization. Companies specializing in fine chemicals and custom synthesis frequently address these topics to meet the demands of clients in the pharmaceutical and agrochemical sectors. The compound's stability under various conditions and compatibility with common reagents are also subjects of technical discussions among chemists.
Environmental and regulatory considerations are increasingly important in chemical research. The sustainable synthesis of compounds like (1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE is a hot topic, with searches for green chemistry approaches and catalytic methods rising significantly. Researchers are exploring ways to minimize waste and energy consumption while maintaining high yields and enantioselectivity.
In analytical chemistry, the characterization of CAS 1213461-16-5 involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods are essential for verifying the compound's identity and purity, particularly in quality control processes for pharmaceutical intermediates. The availability of reference standards and analytical data is another common query among users.
The potential applications of (1S)-1-[5-BROMO-3-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENYLAMINE extend beyond pharmaceuticals. Its unique structure makes it a candidate for material science innovations, including liquid crystals and advanced polymers. The combination of halogen and fluorine substituents can influence material properties such as thermal stability and optical characteristics, areas of growing interest in high-tech industries.
As the chemical industry evolves, the demand for specialized intermediates like CAS 1213461-16-5 continues to grow. The compound's versatility and the ongoing research into its applications ensure its relevance in multiple scientific disciplines. Whether for drug discovery, material development, or methodological studies, this chiral amine remains a valuable tool for researchers worldwide.
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